molecular formula C3H3ClN2O2S B1612230 1H-Imidazole-2-sulfonyl chloride CAS No. 281221-70-3

1H-Imidazole-2-sulfonyl chloride

Cat. No. B1612230
M. Wt: 166.59 g/mol
InChI Key: RWHIKEMYOLGZOC-UHFFFAOYSA-N
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Description

1H-Imidazole-2-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be used in the synthesis of a variety of organic compounds. In

Scientific Research Applications

    Medicine and Pharmacology

    • Imidazole derivatives have a wide range of biological and pharmacological activities. They play a pivotal role in the synthesis of biologically active molecules .
    • They are used in the development of various drugs such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

    Synthetic Chemistry

    • Imidazole derivatives are popular in synthetic chemistry due to the demand for environmentally friendly methods in chemical organic synthesis .
    • There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
    • In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .

    Industry

    • Imidazole derivatives have found applications in industry .
    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

properties

IUPAC Name

1H-imidazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHIKEMYOLGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601939
Record name 1H-Imidazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2-sulfonyl chloride

CAS RN

281221-70-3
Record name 1H-Imidazole-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281221-70-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-sulfonyl chloride
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Synthesis routes and methods

Procedure details

More specifically, (1) according to Reaction scheme 8, an aminoimidazole is converted into a diazonium salt by using sodium nitrite or the like in hydrochloric acid, hydrobromic acid or the like and then sulfur dioxide is reacted with the resulting diazonium salt in the presence of a catalyst which is usually used for diazonium decomposition such as a copper salt or the like, to afford a corresponding imidazolesulfonyl chloride. With the resulting compound was reacted an aqueous ammonia to give the desired pyrazolesulfonamide (V).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Mun, AA Jabbar, NS Devi, S Yin, Y Wang… - Journal of medicinal …, 2012 - ACS Publications
… Pyridine-4-sulfonyl, 1,3-thiazole-2-sulfonyl, and 1-methyl-1H-imidazole-2-sulfonyl chloride were synthesized by the same method as that of pyridine-2-sulfonyl chloride. They were used …
Number of citations: 62 pubs.acs.org
TW Moore, K Sana, D Yan, SA Krumm, P Thepchatri… - pstorage-acs-6854636.s3 …
… -1H-imidazole-2-sulfonyl chloride, which was taken immediately to the next step without purification. To a stirred solution of crude 4,5-diphenyl-1H-imidazole-2-sulfonyl chloride (1.0 …
D Xu, S Yang, A Gao, Z Yang - Journal of Sulfur Chemistry, 2020 - Taylor & Francis
… Some pyridine-2-sulfonyl chlorides and 1-methyl-1H-imidazole-2-sulfonyl chloride are successfully obtained. The azaarenesulfonyl chlorides readily undergo condensation with chiral …
Number of citations: 5 www.tandfonline.com
TA Rietz, KB Teuscher, JJ Mills… - Journal of Medicinal …, 2021 - ACS Publications
… General procedure C was followed using 31 (30 mg, 0.088 mmol), 1H-imidazole-2-sulfonyl chloride (18 mg, 0.11 mmol), and pyridine (71 μL, 0.88 mmol) at 25 C to obtain the title …
Number of citations: 12 pubs.acs.org
S Ayesa, C Lindquist, T Agback, K Benkestock… - Bioorganic & medicinal …, 2009 - Elsevier
… Compound 7k: 4-(1-Methyl-1H-imidazole-2-sulfonylamino)-benzoic acid: Synthesized as described above using 1-methyl-1H-imidazole-2-sulfonyl chloride and work-up method B. Yield…
Number of citations: 23 www.sciencedirect.com
Y Baquedano, E Moreno, S Espuelas… - European Journal of …, 2014 - Elsevier
… From 4,4′-diselanediyldianiline and 1-methyl-1H-imidazole-2-sulfonyl chloride. The precipitate was washed with water (150 mL) and recrystallized from ethanol:water (80:20). Yield: 8…
Number of citations: 51 www.sciencedirect.com
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
… Reaction of amine 1a with 1-methyl-1H-imidazole-2-sulfonyl chloride (Procedure A) yielded 77 as a white solid (51%); mp 153–156 C. H NMR (400 MHz, CDCl 3 ) δ 7.03 (d, J = 1.1 Hz, …
Number of citations: 14 pubs.acs.org

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